3-(1-Methylpiperidin-4-YL)-1H-indole

Description

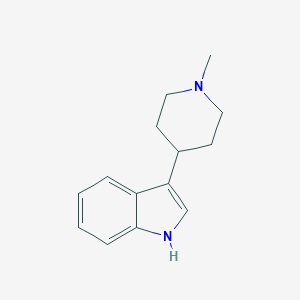

Structure

2D Structure

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-5,10-11,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSCKYJNMTUJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169751 | |

| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17403-07-5 | |

| Record name | 3-(1-Methyl-4-piperidinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17403-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSM99C49F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(1-Methylpiperidin-4-YL)-1H-indole chemical properties

An In-depth Technical Guide to 3-(1-Methylpiperidin-4-YL)-1H-indole

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic compound of significant interest within the pharmaceutical and medicinal chemistry sectors. Its core structure, featuring an indole nucleus linked to a methylpiperidine moiety, serves as a crucial pharmacophore. The principal notability of this compound lies in its role as a key intermediate in the synthesis of Naratriptan, a selective 5-hydroxytryptamine (5-HT) receptor agonist used for the treatment of migraine headaches.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacological relevance, and handling protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The foundational characteristics of a molecule are critical for its application in synthesis and drug design. The properties of this compound are summarized below, providing a clear reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 17403-07-5 | [3] |

| Molecular Formula | C₁₄H₁₈N₂ | |

| Molecular Weight | 214.31 g/mol | [3] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Soluble in Methanol and DMSO | [4] |

| XLogP3 (Lipophilicity) | 2.8 | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

Synonyms: This compound is also known by several other names, including 3-(1-Methyl-4-piperidinyl)-1H-indole, 3-(N-Methylpiperidinyl)indole, and is recognized as "Naratriptan USP Related Compound A".[5]

Synthesis and Mechanism

The synthesis of this compound is a well-documented process, primarily in the context of Naratriptan production. The choice of synthetic route often depends on the desired scale, efficiency, and purity.

Classical Synthetic Approach: Condensation and Reduction

A common and established method involves a two-step process. The causality behind this approach is the strategic formation of a carbon-carbon bond between the indole and piperidine rings, followed by the reduction of an intermediate double bond.

-

Condensation: The synthesis typically begins with the condensation of an indole derivative (e.g., 5-bromoindole for Naratriptan synthesis) with N-methyl-4-piperidone.[1] This reaction is generally carried out under basic conditions (e.g., potassium hydroxide in ethanol) at reflux temperature.[1][6] The base facilitates the deprotonation of the indole, which then acts as a nucleophile, attacking the carbonyl carbon of the piperidone. This is followed by dehydration to yield an alkene intermediate.

-

Reduction: The resulting unsaturated intermediate is then reduced to the final saturated product. This can be achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or by using chemical reducing agents like sodium borohydride (NaBH₄) in the presence of an acid such as acetic acid.[1][6] The NaBH₄/AcOH method is often preferred as it avoids the complexities of handling catalytic hydrogenation equipment.[1]

Workflow: Classical Synthesis

Caption: Classical two-step synthesis of the target compound.

Improved One-Pot Synthesis

To enhance efficiency and scalability, an improved one-pot process has been developed.[6] This method utilizes triethylsilane (Et₃SiH) in methanesulfonic acid for reductive alkylation, directly converting the starting materials to the final product without isolating the intermediate.[6] This approach is advantageous as it reduces reaction time, simplifies purification, and improves overall yield.

Experimental Protocol: Synthesis via Sodium Borohydride Reduction

The following protocol is a self-validating system adapted from literature for the synthesis of a related bromo-derivative, illustrating the reduction step which is directly applicable.[6]

Objective: To reduce the unsaturated intermediate to 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole.

Materials:

-

Unsaturated intermediate (e.g., 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole)

-

Sodium Borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

10% Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Charge a suitable reactor with the unsaturated intermediate (1.0 eq) and THF.

-

Add sodium borohydride (2.0 eq) to the solution.

-

Heat the solution to 45 °C.

-

Add acetic acid (3.0 eq) dropwise over a period of 1 hour, maintaining the temperature at 45 °C.

-

Stir the reaction mixture for 2 hours at 45 °C.

-

Slowly add concentrated HCl to the mixture, then cool to room temperature.

-

Add water to the reaction mixture.

-

Distill off the THF under reduced pressure.

-

Cool the remaining aqueous mixture to 5 °C and stir for 30 minutes.

-

Basify the mixture to a pH of 8 using a 10% NaHCO₃ solution to precipitate the product.

-

Isolate the solid product by filtration, wash with water, and dry under vacuum.

Pharmacological Context and Significance

While this compound itself is not the primary active pharmaceutical ingredient (API), its structure is fundamental to the therapeutic action of Naratriptan. Understanding this link is crucial for drug development professionals.

Naratriptan is a selective agonist for the 5-HT₁B and 5-HT₁D receptor subtypes.[2] Its mechanism of action in treating migraines is believed to involve:

-

Vasoconstriction: Agonism at vascular 5-HT₁B receptors in cranial blood vessels constricts the dilated arteries associated with migraine pain.[2]

-

Neuronal Inhibition: Activation of presynaptic 5-HT₁D receptors inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings in the dura mater.[2]

The indole and methylpiperidine moieties of the core structure are essential for binding to these serotonin receptors. Therefore, the efficient and high-purity synthesis of this intermediate is a critical upstream step in the manufacturing of Naratriptan.

Caption: Relationship from chemical intermediate to therapeutic action.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. While specific spectra are proprietary or depend on instrumentation, the expected characteristics can be described based on the molecule's structure. The structure is routinely confirmed using Mass Spectrometry, NMR (¹H and ¹³C), and IR spectroscopy.[4]

-

¹H NMR: Expect signals corresponding to the aromatic protons of the indole ring, the N-H proton of the indole, the aliphatic protons of the piperidine ring, and a characteristic singlet for the N-methyl group.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the indole moiety and the aliphatic carbons of the piperidine ring.

-

Mass Spectrometry (LCMS): The molecular ion peak corresponding to the molecular weight (214.31 g/mol ) would confirm the compound's identity.[4]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the indole ring and C-H stretching from the aliphatic and aromatic components.[4]

Safety, Handling, and Storage

As a chemical intermediate, proper handling procedures are essential to ensure laboratory safety. The following guidelines are synthesized from safety data sheets of structurally related compounds like Naratriptan and other indole derivatives.[7][8][9]

| Hazard Category | Precautionary Statement | Source(s) |

| Skin Contact | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7] |

| Eye Contact | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7][8][9] |

| Inhalation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [7] |

| Handling | Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. | [7][9] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep refrigerated (2-8°C). | [10][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [7] |

Note: This information is for guidance. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- PubChem. This compound.

- Reddy, K. S. N., et al. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development. [Link]

- ACS Publications. An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development. [Link]

- GSK. (2004).

- Aihua Chemical. CAS No. Search. [Link]

- Pharmaffiliates. This compound. [Link]

- Veeprho. 3-(1-Methyl-4-piperidinyl)-1H-indole | CAS 17403-07-5. [Link]

- Google Patents. (2011).

- Aihua Chemical. C22H38 CAS No. Search. [Link]

- LookChem. 18-Norpregnane,13-ethyl- (8CI,9CI) Properties. [Link]

- Google Patents. (2009).

- Royal Society of Chemistry.

- ChemBK. 362499-00-1 CAS Search. [Link]

- ResearchGate. IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. veeprho.com [veeprho.com]

- 3. This compound | C14H18N2 | CID 11206672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicea.com [chemicea.com]

- 5. ::this compound Hydrochloride | CAS NO: 1956385-76-4 | SVAK Lifesciences:: [svaklifesciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. aksci.com [aksci.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to 3-(1-Methylpiperidin-4-YL)-1H-indole

CAS Number: 17403-07-5

Introduction

3-(1-Methylpiperidin-4-YL)-1H-indole, also known as Naratriptan Related Compound A, is a pivotal heterocyclic compound that serves as a critical intermediate in the synthesis of Naratriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1][2][3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, pharmacological significance, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂ | [5][6] |

| Molecular Weight | 214.31 g/mol | [5][6] |

| IUPAC Name | This compound | [1][6] |

| Synonyms | 3-(N-Methylpiperidinyl)indole, 3-(1-Methyl-4-piperidinyl)indole, Naratriptan USP Related Compound A | |

| XLogP3 | 2.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

Synthesis of this compound

The synthesis of this compound is a crucial step in the production of Naratriptan. Several synthetic routes have been developed, with a common strategy involving the condensation of an indole derivative with a substituted piperidone.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to this compound and its subsequent conversion to Naratriptan.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. ::this compound Hydrochloride | CAS NO: 1956385-76-4 | SVAK Lifesciences:: [svaklifesciences.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C14H18N2 | CID 11206672 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(1-Methylpiperidin-4-yl)-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Methylpiperidin-4-yl)-1H-indole is a heterocyclic organic compound that holds significant importance in the field of medicinal chemistry. Its structure, featuring a bicyclic indole nucleus linked to a methylated piperidine ring at the C3-position, makes it a valuable scaffold in the design of pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its primary application as a key intermediate in the development of therapeutics targeting the serotonergic system. While it is most famously recognized as the immediate precursor to the anti-migraine drug Naratriptan, the inherent structural motifs of this molecule are of broader interest in the exploration of new chemical entities with potential central nervous system activity.

Chemical Identity and Physicochemical Properties

The unambiguous identification and characterization of a chemical entity are paramount for its application in research and development. The IUPAC name for this compound is This compound [1]. It is also known by other synonyms such as 3-(N-Methylpiperidinyl)indole and is recognized as Naratriptan Related Compound A in the United States Pharmacopeia (USP)[2][3].

A summary of its key physicochemical properties, computed from various sources, is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems, its potential for oral absorption, and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂ | PubChem[1] |

| Molecular Weight | 214.31 g/mol | PubChem[1] |

| CAS Number | 17403-07-5 | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 214.146998583 Da | PubChem[1] |

| Topological Polar Surface Area | 19 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

Synthesis of this compound

The most established and versatile method for the synthesis of 3-substituted indoles is the Fischer indole synthesis[1][4]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone[4]. For the synthesis of this compound, the key starting materials are phenylhydrazine and 1-methyl-4-piperidone.

The overall synthetic workflow can be visualized as a two-step process: the formation of the phenylhydrazone intermediate followed by its acid-catalyzed cyclization to yield the final indole product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Fischer Indole Synthesis

This protocol is based on the well-established principles of the Fischer indole synthesis and adaptations from procedures for structurally similar compounds[4][5].

Step 1: Formation of Phenylhydrazone Intermediate

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Ketone: To the stirred solution, add 1-methyl-4-piperidone (1.0 equivalent) dropwise at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated for a period of 1-4 hours to ensure complete formation of the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation (Optional): In many cases, the resulting phenylhydrazone can be used directly in the next step without isolation. If isolation is desired, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Step 2: Acid-Catalyzed Cyclization

-

Reaction Setup: The crude or purified phenylhydrazone from Step 1 is dissolved in a suitable solvent, often a higher-boiling alcohol like ethanol or a non-polar solvent like toluene.

-

Catalyst Addition: A strong acid catalyst is added to the mixture. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of sulfuric acid in ethanol[1]. The choice of catalyst can significantly impact the reaction yield and purity of the final product.

-

Heating: The reaction mixture is heated to reflux for several hours. The optimal reaction time and temperature are dependent on the specific substrate and catalyst used and should be determined empirically, often by monitoring the reaction progress by TLC.

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by carefully adding a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, to neutralize the acid catalyst.

-

The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Naratriptan [6][7]. Naratriptan is a second-generation triptan drug used for the acute treatment of migraine headaches[7][8].

Role in Naratriptan Synthesis

Naratriptan is a selective serotonin 5-HT₁B and 5-HT₁D receptor agonist[9]. The synthesis of Naratriptan involves the modification of the indole nucleus of this compound, typically at the 5-position, to introduce the ethanesulfonamide side chain that is crucial for its pharmacological activity. The 3-(1-methylpiperidin-4-yl) moiety is a key structural feature that contributes to the overall binding affinity and selectivity of Naratriptan for its target receptors.

The general synthetic pathway from the title compound to Naratriptan is depicted below.

Caption: Pathway from the intermediate to Naratriptan.

Broader Significance of the 3-Substituted Indole Scaffold

The 3-substituted indole scaffold, of which this compound is a prime example, is a privileged structure in medicinal chemistry, particularly in the design of ligands for serotonin receptors. Numerous studies have explored various derivatives of 3-piperidinyl and 3-piperazinyl indoles for their potential as selective serotonin receptor agonists or antagonists[10][11]. The structural features of the indole nucleus and the basic nitrogen of the piperidine ring are often key pharmacophoric elements that enable interaction with the binding sites of these G-protein coupled receptors.

While there is limited publicly available data on the specific pharmacological profile of this compound itself, its structural similarity to other known serotonergic agents suggests that it may possess some affinity for serotonin receptors. However, its primary utility remains as a well-characterized and accessible building block for the synthesis of more complex and potent drug candidates like Naratriptan.

Conclusion

This compound is a compound of significant interest to medicinal chemists and drug development professionals. Its synthesis via the robust and scalable Fischer indole reaction makes it a readily accessible intermediate. While its direct pharmacological applications are not extensively documented, its role as the cornerstone for the synthesis of the important anti-migraine drug Naratriptan is well-established. The structural motifs present in this molecule continue to inspire the design and synthesis of novel compounds targeting the serotonergic system, highlighting its enduring importance in the quest for new therapies for neurological and psychiatric disorders.

References

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11206672, this compound.

- An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(4), 954-957.

- Lassen, J. B., et al. (1992). Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 35(10), 1806-1815.

- Goadsby, P. J. (2007). Preclinical Neuropharmacology of Naratriptan. Cephalalgia, 27(12), 1357-1366.

- Cattaneo, C., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(19), 4435.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4440, Naratriptan.

- Veeprho. (n.d.). 3-(1-Methyl-4-piperidinyl)-1H-indole.

- Human Metabolome Database. (2022). Naratriptan (HMDB0015087).

- Rao, B. V., et al. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica, 3(2), 167-171.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Synthesis and Chemistry of Indole. (n.d.).

- Recent Advances in the Synthesis of Naratriptan: An Anti-Migraine Drug. (2020). Letters in Organic Chemistry, 17(10), 746-757.

- WO2009118753A2 - Process for preparation of naratriptan hydrochloride. (2009). Google Patents.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 4. grokipedia.com [grokipedia.com]

- 5. mdpi.com [mdpi.com]

- 6. veeprho.com [veeprho.com]

- 7. hmdb.ca [hmdb.ca]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Preclinical Neuropharmacology of Naratriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(1-Methylpiperidin-4-YL)-1H-indole: Physicochemical Properties, Synthesis, and Analytical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 3-(1-Methylpiperidin-4-YL)-1H-indole, a heterocyclic compound of significant interest in pharmaceutical sciences. The primary focus of this document is to detail its molecular weight, physicochemical properties, and the analytical methodologies required for its definitive characterization. We will explore its critical role as a key intermediate and potential impurity in the synthesis of Naratriptan, a selective 5-HT1 receptor agonist for the treatment of migraine headaches.[1][2][3] The guide delves into established synthetic routes, including classical condensation-reduction pathways and modern one-pot methodologies, explaining the chemical rationale behind these processes. Furthermore, it outlines robust analytical workflows for identity confirmation and purity assessment, indispensable for quality control in a drug development context.

Introduction to this compound

This compound (CAS No: 17403-07-5) is a molecule that merges two pharmacologically significant scaffolds: the indole ring and the N-methylpiperidine moiety. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the neurotransmitter serotonin. This structural similarity is fundamental to the therapeutic class of triptans, which are serotonin 5-HT1B/1D receptor agonists.[3]

The primary relevance of this compound within the pharmaceutical industry is its role as a direct precursor and process-related impurity in the manufacture of Naratriptan Hydrochloride.[4][5] As such, a thorough understanding of its properties, synthesis, and detection is paramount for process chemists and quality assurance professionals to ensure the safety, efficacy, and purity of the final Active Pharmaceutical Ingredient (API).

Physicochemical Properties and Molecular Weight Determination

The cornerstone of any chemical characterization is the accurate determination of its fundamental properties. The molecular weight, derived from the molecular formula, is a critical parameter that influences everything from reaction stoichiometry to analytical detection.

Core Properties

The essential physicochemical and identifying properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 214.31 g/mol | [6] |

| Molecular Formula | C₁₄H₁₈N₂ | [6] |

| Exact Mass | 214.146998583 Da | [6] |

| IUPAC Name | This compound | [2][6] |

| CAS Number | 17403-07-5 | [6] |

| Synonyms | 3-(1-Methyl-4-piperidinyl)-1H-indole, Naratriptan USP Related Compound A | [6] |

| XLogP3 (Lipophilicity) | 2.8 | [6] |

| Hydrogen Bond Donors | 1 (indole N-H) | [6] |

| Hydrogen Bond Acceptors | 2 (indole N, piperidine N) | [6] |

| Storage Temperature | 2-8°C (Refrigerator) | [7] |

Protocol 1: Theoretical Molecular Weight Calculation

The theoretical molecular weight is a foundational calculation derived from the molecular formula and the standard atomic weights of the constituent elements. This serves as the benchmark for experimental verification.

Causality: This calculation is the first principle of chemical quantification. It is based on the universally accepted atomic weights from the periodic table and provides the expected mass for a single, specific isotopic composition (monoisotopic mass) or the weighted average of all natural isotopes (molecular weight).

Methodology:

-

Identify the Molecular Formula: C₁₄H₁₈N₂.[6]

-

List Atomic Weights:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

-

Calculate the Total Weight:

-

Weight = (14 × 12.011) + (18 × 1.008) + (2 × 14.007)

-

Weight = 168.154 + 18.144 + 28.014

-

Molecular Weight = 214.312 g/mol

-

Protocol 2: Experimental Verification via Mass Spectrometry

Mass Spectrometry (MS) is the definitive technique for experimentally confirming the molecular weight of a compound. Electrospray Ionization (ESI) is particularly well-suited for this molecule due to the presence of basic nitrogen atoms, which are readily protonated.

Self-Validation: The protocol is self-validating by comparing the experimentally observed mass-to-charge ratio (m/z) against the theoretically calculated value. A high-resolution mass spectrometer can provide mass accuracy within parts-per-million (ppm), offering unambiguous confirmation of the elemental composition.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.

-

Instrument Setup (ESI-MS):

-

Ionization Mode: Positive Ion Mode. This is chosen to detect the protonated molecule, [M+H]⁺.

-

Mass Range: Scan from m/z 100 to 500 to ensure capture of the target ion and potential fragments or adducts.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition: Acquire the mass spectrum.

-

Data Interpretation:

-

The theoretical exact mass of the neutral molecule (M) is 214.1470 Da.[6]

-

The expected ion in the mass spectrum is the protonated molecule, [M+H]⁺.

-

Expected m/z = 214.1470 (M) + 1.0073 (H⁺) = 215.1543 .

-

The base peak in the resulting spectrum should correspond to this m/z value, confirming the molecular weight.

-

Synthesis Methodologies

The synthesis of this compound is a critical process for the production of Naratriptan. Efficiency, scalability, and purity are the primary drivers behind the development of its synthetic routes.

Caption: Key synthetic routes to this compound.

Protocol 3: Synthesis via Condensation and Reduction

This classical two-step approach is widely described in the literature and involves the formation of an alkene intermediate followed by its reduction.[1][8]

Causality: The condensation reaction between the acidic C3 proton of a substituted indole and the ketone of N-methylpiperidone is facilitated by a base. The resulting exocyclic double bond is then reduced to the desired saturated piperidine linkage. This stepwise approach allows for the potential isolation and purification of the intermediate, but can be less efficient than a one-pot process.

Methodology:

-

Step 1: Condensation:

-

Charge a reaction vessel with a suitable indole precursor (e.g., 5-bromoindole for a downstream Naratriptan synthesis), 1-methyl-4-piperidone, potassium hydroxide (KOH), and ethanol as the solvent.[1][8]

-

Heat the mixture to reflux for several hours until reaction completion is observed (monitored by TLC or LC-MS).

-

Cool the reaction, quench with water, and extract the crude alkene intermediate.

-

-

Step 2: Reduction:

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

-

Add a reducing agent. A common choice is sodium borohydride (NaBH₄) in the presence of acetic acid, which generates a milder reducing species in situ.[8]

-

Stir the reaction at a controlled temperature (e.g., 45°C) for 2-4 hours.[8]

-

Upon completion, perform an acidic workup followed by basification to isolate the final product. Purification is typically achieved by crystallization or column chromatography.

-

Protocol 4: One-Pot Reductive Alkylation

To improve process efficiency and yield, one-pot methods have been developed. These combine the condensation and reduction into a single synthetic operation.

Causality: This process utilizes a reagent system, such as triethylsilane in an acidic medium (e.g., methanesulfonic acid), that facilitates the direct reductive alkylation of the indole C3 position with the piperidone.[1][8] This avoids the formation and isolation of the alkene intermediate, reducing step count and potential for material loss, making it highly suitable for industrial scale-up.[8]

Methodology:

-

Charge a reactor with the indole precursor and 1-methyl-4-piperidone in an appropriate acid, such as methanesulfonic acid.

-

Add triethylsilane dropwise while maintaining temperature control.

-

Stir the reaction mixture until completion as monitored by an in-process control (e.g., HPLC).

-

Perform a standard aqueous workup, including basification with a suitable base (e.g., sodium bicarbonate), to neutralize the acid and precipitate the product.

-

Isolate the solid product by filtration and purify as required.

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is a non-negotiable step in a regulated pharmaceutical environment. A multi-technique approach is required for unambiguous characterization.

Caption: Workflow for analytical characterization of the target compound.

Protocol 5: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and APIs.

Self-Validation: An HPLC method is validated by demonstrating its specificity, linearity, accuracy, and precision. A well-developed method will clearly separate the main compound from starting materials, by-products, and degradation products. Purity is calculated based on the relative peak area (% area normalization).

Methodology:

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A time-based gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at 225 nm and 280 nm (wavelengths where the indole chromophore absorbs).

-

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.5 mg/mL) in the mobile phase.

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by the ratio of the area of the main peak to the total area of all peaks. For use in GMP processes, this value must meet a pre-defined specification (e.g., >99.0%).

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Reddy, A. V., et al. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(4), 925–927.

- Veeprho. (n.d.). 3-(1-Methyl-4-piperidinyl)-1H-indole | CAS 17403-07-5.

- Pharmaffiliates. (n.d.). This compound.

- ACS Publications. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development.

- Google Patents. (2009). WO2009118753A2 - Process for preparation of naratriptan hydrochloride.

- SynZeal. (n.d.). Bisaryl Naratriptan | 1346604-16-7.

- Der Pharma Chemica. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide.

- PubChem. (n.d.). Naratriptan. National Center for Biotechnology Information.

- Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung.

- Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. veeprho.com [veeprho.com]

- 3. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. WO2009118753A2 - Process for preparation of naratriptan hydrochloride - Google Patents [patents.google.com]

- 6. This compound | C14H18N2 | CID 11206672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pubs.acs.org [pubs.acs.org]

3-(1-Methylpiperidin-4-YL)-1H-indole derivatives and analogs

An In-Depth Technical Guide to 3-(1-Methylpiperidin-4-YL)-1H-indole Derivatives and Analogs

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as the foundational core for a multitude of biologically active agents. Its unique three-dimensional conformation allows for precise interactions with a variety of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This guide provides a comprehensive overview of this important chemical series, delving into its synthesis, key biological targets, structure-activity relationships (SAR), and the critical experimental protocols used for its evaluation. Designed for researchers and drug development professionals, this document synthesizes field-proven insights with rigorous scientific principles to serve as a practical resource for advancing research in this area.

The this compound Core: A Structural Analysis

At its heart, the scaffold consists of two key pharmacophoric elements: the indole ring and the N-methylpiperidine ring, linked at the C3 position of the indole.

-

The Indole Moiety: This bicyclic aromatic system is a common feature in neuroactive compounds, mimicking the structure of endogenous neurotransmitters like serotonin. The indole nitrogen (N1) can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions within receptor binding pockets.

-

The N-Methylpiperidine Moiety: This saturated heterocycle provides a basic nitrogen atom, which is typically protonated at physiological pH. This positive charge is often crucial for forming a key ionic interaction with an acidic residue (e.g., aspartate) in the target receptor. The N-methyl group and the piperidine ring also contribute to the compound's overall lipophilicity and conformational profile.

The linkage at the C3 position of the indole provides a specific spatial arrangement between these two key features, which has proven highly effective for targeting certain receptor families.

Common Synthetic Strategies

The construction of the this compound core is most famously achieved via the Fischer Indole Synthesis . This classic reaction provides a robust and versatile method for creating the indole ring system from readily available starting materials.

Workflow for Fischer Indole Synthesis

The general workflow involves the acid-catalyzed reaction of a phenylhydrazine derivative with a ketone, in this case, 1-methyl-4-piperidone.

Caption: Fischer Indole Synthesis workflow.

Causality in Synthesis: The choice of a strong acid catalyst (Brønsted or Lewis) is critical. It serves two purposes: first, to catalyze the initial condensation and formation of the phenylhydrazone, and second, to facilitate the key-sigmatropic rearrangement by protonating the enamine intermediate, which is the rate-determining step of the reaction. Polyphosphoric acid (PPA) is often favored as it acts as both the catalyst and a solvent/dehydrating agent at the elevated temperatures required to drive the reaction to completion.

Key Biological Targets and Therapeutic Applications

Derivatives of this scaffold are renowned for their activity at various CNS receptors, particularly serotonin (5-HT) and histamine receptors. This promiscuity can be exploited for polypharmacology or refined through medicinal chemistry efforts to achieve selectivity.

Serotonin 5-HT₂ₐ Receptor

-

Relevance: The 5-HT₂ₐ receptor is a Gq-coupled GPCR implicated in a wide range of neuropsychiatric disorders, including schizophrenia, depression, and psychosis. Antagonism or inverse agonism at this receptor is a key mechanism for atypical antipsychotic drugs.

-

Example Compound: Pimavanserin , an approved medication for Parkinson's disease psychosis, is a selective 5-HT₂ₐ inverse agonist. Its core structure, while not a direct indole, features a bioisosteric indoline-like moiety attached to the N-methylpiperidine, highlighting the importance of the general pharmacophore.

-

Mechanism of Action: As an inverse agonist, Pimavanserin reduces the constitutive (baseline) activity of the 5-HT₂ₐ receptor. In psychotic states, this is thought to dampen excessive serotonergic signaling in cortical regions, alleviating symptoms without the motor side effects associated with dopamine D₂ receptor blockade.

Caption: 5-HT₂ₐ Gq-coupled signaling cascade.

Histamine H₁ Receptor

-

Relevance: The histamine H₁ receptor is a Gq-coupled GPCR that mediates allergic and inflammatory responses. Antagonism of the H₁ receptor is the primary mechanism of action for antihistamine drugs used to treat conditions like allergic rhinitis and urticaria.

-

Example Compound: Loratadine (and its active metabolite, desloratadine) contains a piperidine ring linked to a complex heterocyclic system. While not a simple indole, its structure shares the principle of a basic piperidine nitrogen linked to a large, lipophilic moiety. Many first-generation antihistamines, known for their sedative side effects, have significant CNS activity due to their ability to cross the blood-brain barrier.

-

Mechanism of Action: H₁ antagonists are inverse agonists that bind to the H₁ receptor and stabilize its inactive conformation. This prevents histamine from binding and initiating the Gq-PLC-IP₃/DAG signaling cascade, thereby blocking the downstream effects of histamine, such as vasodilation and increased capillary permeability, which are hallmarks of an allergic reaction.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for affinity and selectivity at various receptors.

| Position of Modification | Modification Type | General Effect on 5-HT₂ₐ Affinity | General Effect on H₁ Affinity | Rationale / Causality |

| Indole N1 | Alkylation (e.g., -CH₃) | Often tolerated or slight decrease | Variable | N1 is often a hydrogen bond donor. Alkylation removes this ability but can increase lipophilicity, which may be favorable or unfavorable depending on the specific binding pocket. |

| Indole C5 | Halogenation (F, Cl) | Generally increases affinity | Often increases affinity | Introduction of an electron-withdrawing halogen can alter the electronics of the indole ring and provide a new point of interaction (e.g., halogen bond) within the receptor. |

| Indole C5 | Methoxy (-OCH₃) | Tolerated, can increase affinity | Generally favorable | The methoxy group can act as a hydrogen bond acceptor and its conformational flexibility can allow for optimal fitting into hydrophobic pockets. |

| Piperidine N1 | Demethylation (-H) | Significant decrease in affinity | Significant decrease in affinity | The N-methyl group is often critical for lipophilicity and proper orientation. The basic nitrogen itself is key for the ionic interaction. |

| Piperidine N1 | Larger Alkyl (e.g., -Ethyl) | Often decreases affinity | Often decreases affinity | The binding pocket accommodating the N-alkyl group is typically sterically constrained, favoring the smaller methyl group. |

Expert Insight: The SAR data clearly indicates that the binding pockets for the 5-HT₂ₐ and H₁ receptors, while different, share some common features. Both accommodate a basic nitrogen for an ionic lock and a large aromatic system. However, the specific topology around the indole and N-piperidine regions dictates selectivity. For instance, achieving high 5-HT₂ₐ selectivity often requires careful optimization of substituents on the indole ring to exploit specific sub-pockets not present in the H₁ receptor.

Key Experimental Protocols

Evaluating compounds from this series requires a standardized set of in vitro assays to determine potency, selectivity, and mechanism of action.

Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Self-Validating System: This protocol incorporates controls for total binding, non-specific binding, and reference compound displacement to ensure data integrity.

Step-by-Step Methodology:

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human 5-HT₂ₐ receptors.

-

Radioligand: [³H]Ketanserin (a high-affinity 5-HT₂ₐ antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding agent: Mianserin (10 µM).

-

Test compounds and reference compounds (e.g., unlabeled Ketanserin) at various concentrations.

-

96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL assay buffer.

-

Non-Specific Binding (NSB): 50 µL of 10 µM Mianserin.

-

Test Compound: 50 µL of each test compound dilution.

-

-

Add 50 µL of [³H]Ketanserin (final concentration ~0.5 nM) to all wells.

-

Add 100 µL of cell membrane suspension (final concentration ~10 µg protein/well) to all wells to initiate the reaction.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester, washing 3x with ice-cold assay buffer to separate bound from free radioligand.

-

Transfer the filter discs to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent specific binding for each compound concentration: % Specific Binding = [(DPM_test - DPM_NSB) / (DPM_total - DPM_NSB)] * 100.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold remains a cornerstone of neuropharmacology research. Its synthetic tractability via the Fischer indole synthesis and its inherent ability to interact with key CNS targets like the 5-HT₂ₐ and H₁ receptors ensure its continued relevance. Future research will likely focus on developing analogs with even greater selectivity, exploring biased agonism to fine-tune signaling outcomes, and leveraging this core for novel targets beyond the monoaminergic GPCRs. The robust protocols outlined herein provide a validated framework for the continued exploration and development of this remarkable chemical series.

References

- Fischer Indole Synthesis. (n.d.). In Wikipedia.

- Stahl, S. M., & Muntner, N. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors.CNS Spectrums, 21(4), 271-275.

- López-Giménez, J. F., & González-Maeso, J. (2018). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways.Current Topics in Behavioral Neurosciences, 36, 45-73.

- Weiner, D. M., et al. (2001). 5-Hydroxytryptamine2A Receptor Inverse Agonists as Antipsychotics.The Journal of Pharmacology and Experimental Therapeutics, 299(1), 268-276.

- ACADIA Pharmaceuticals Inc. (2025). NUPLAZID® (pimavanserin): Proposed Mechanism of Action. Medical Information Letter.

- Kim, D., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.Nature Communications, 14(1), 8221.

The Strategic Role of 3-(1-Methylpiperidin-4-YL)-1H-indole: From a Synthetic Intermediate to a Cornerstone in Triptan Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of novel therapeutics are often celebrated, yet the intricate process of designing scalable and efficient synthetic routes for these molecules is equally critical. This guide delves into the technical history and synthetic evolution of 3-(1-Methylpiperidin-4-YL)-1H-indole, a molecule whose significance is not as a standalone therapeutic, but as a pivotal intermediate in the production of Naratriptan. Naratriptan is a second-generation triptan and a selective serotonin 5-HT1B/1D receptor agonist widely prescribed for the acute treatment of migraine.[1] We will explore the foundational synthesis of this indole-piperidine scaffold, dissect the chemical logic behind process optimizations, and provide detailed, field-proven protocols. This whitepaper serves as a technical resource, illustrating the critical interplay between medicinal chemistry and process development in the journey of a drug from the lab to the market.

Introduction: The Indole-Piperidine Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, renowned for its ability to mimic the structure of the neurotransmitter serotonin and interact with a vast array of biological targets.[2] When coupled with a piperidine ring, as in this compound, the resulting architecture offers a compelling combination of structural rigidity, lipophilicity, and a basic nitrogen atom, which is crucial for modulating pharmacokinetic properties and receptor interactions.

While this specific scaffold has been investigated for diverse applications, including potential antimalarial[3] and 5-HT6 receptor antagonist activities,[4] its most prominent role is in the synthesis of triptan-class drugs. Its "discovery" is therefore not a story of identifying a new active pharmaceutical ingredient (API), but of establishing an efficient and scalable pathway to a crucial building block for the anti-migraine agent Naratriptan.[5][6]

Physicochemical and Structural Data

A comprehensive understanding of the core intermediate begins with its fundamental properties. The data below has been consolidated for quick reference.

| Property | Data | Reference |

| IUPAC Name | This compound | [7] |

| CAS Number | 17403-07-5 | [7][8] |

| Molecular Formula | C₁₄H₁₈N₂ | [7] |

| Molecular Weight | 214.31 g/mol | [7] |

| Canonical SMILES | CN1CCC(CC1)C2=CNC3=CC=CC=C32 | [7] |

| Synonyms | 3-(N-Methylpiperidinyl)indole, 3-(1-Methyl-4-piperidinyl)indole | [7] |

Synthesis and Process Development: The Core Technical Challenge

The industrial viability of a drug like Naratriptan is heavily dependent on the efficient synthesis of its key intermediates. The primary route to the this compound core involves the condensation of an indole precursor with N-methyl-4-piperidone. However, initial methods presented significant challenges in terms of yield, purity, and scalability.

Foundational Synthetic Approach

The classical approach involves a base-catalyzed condensation of indole with N-methyl-4-piperidone to form an intermediate alkene, which must then be reduced to the desired saturated piperidine linkage.

Caption: Foundational two-step synthesis of the indole-piperidine core.

This two-step process often suffers from incomplete reduction of the alkene intermediate. The purification required to remove this impurity is difficult, leading to lower yields and compromising the purity of the final product.[5][6] This critical issue drove the development of more robust and efficient protocols.

Protocol I: Optimized Sodium Borohydride Reduction

To overcome the hazards and difficulties of catalytic hydrogenation on an industrial scale, an optimized reduction using sodium borohydride (NaBH₄) in the presence of acetic acid was developed. This method provides excellent conversion of the alkene intermediate to the final product with high purity.[6]

Detailed Experimental Protocol:

-

Reaction Setup: A suitable reactor is charged with the alkene intermediate (1.0 equivalent), sodium borohydride (2.0 equivalents), and tetrahydrofuran (THF) as the solvent.

-

Temperature Control: The solution is heated to approximately 45 °C.

-

Acid Addition: Acetic acid (3.0 equivalents) is added dropwise over a period of 1 hour to maintain control over the reaction exotherm.

-

Reaction Monitoring: The solution is stirred for 2 hours at 45 °C. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup - Quenching: Upon completion, the reaction is carefully quenched by the slow addition of concentrated HCl.

-

Workup - Isolation: Water is added to the mixture, and the THF is removed via distillation.

-

Workup - Basification & Extraction: The resulting aqueous layer, containing the product as a solid or oil, is cooled to 5 °C and basified to a pH of 8 using a 10% sodium bicarbonate solution. The product is then extracted with a suitable organic solvent (e.g., dichloromethane), dried, and concentrated under vacuum.

Protocol II: One-Pot Reductive Alkylation with Triethylsilane

For maximum process efficiency, a one-pot reductive alkylation was developed using triethylsilane (Et₃SiH) as the reducing agent in an acidic medium. This method bypasses the isolation of the alkene intermediate, directly yielding the final product from the starting materials. This approach is highly scalable and efficient.[6]

Detailed Experimental Protocol:

-

Reaction Setup: A reactor is charged with the indole precursor (e.g., 5-bromoindole, 1.0 equivalent) and N-methyl-4-piperidone (1.2 equivalents).

-

Acidic Medium: Methanesulfonic acid is added, serving as both the solvent and the acid catalyst. The mixture is stirred until all solids dissolve.

-

Reductant Addition: Triethylsilane (1.5 equivalents) is added dropwise to the solution at room temperature.

-

Reaction & Monitoring: The reaction is stirred for several hours at room temperature until HPLC analysis confirms the complete consumption of the starting material.

-

Workup - Quenching: The reaction mixture is slowly and carefully poured into a cooled aqueous solution of sodium hydroxide to neutralize the acid.

-

Workup - Extraction & Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the crude product, which can be purified further by crystallization or chromatography.

Comparative Synthesis Workflow

The evolution of the synthesis demonstrates a clear progression towards greater efficiency, safety, and scalability, which are paramount in pharmaceutical manufacturing.

Caption: Comparison of classic vs. modern synthetic routes.

Application in Drug Development: The Gateway to Naratriptan

The this compound core forms the essential backbone of Naratriptan. In the complete synthesis, a bromo-substituted version of this intermediate (5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole) is typically used.[5][6] The bromine atom serves as a chemical handle for subsequent reactions, such as the Heck reaction, to introduce the ethanesulfonamide side chain required for biological activity.[9][10]

The final structure of Naratriptan is a potent and selective agonist for serotonin 5-HT1B and 5-HT1D receptors. Its therapeutic effect in migraine is attributed to:

-

Vasoconstriction of cranial blood vessels.

-

Inhibition of pro-inflammatory neuropeptide release in the trigeminal nerve system.

Caption: Role of the intermediate in the path to therapeutic action.

Conclusion

The story of this compound is a compelling example of the foundational importance of process chemistry in modern drug development. While it is not a therapeutic agent in its own right, its efficient and scalable synthesis is indispensable for producing the life-changing migraine medication, Naratriptan. The evolution from a challenging two-step reaction to a streamlined one-pot process highlights the relentless drive for innovation, safety, and efficiency that underpins the pharmaceutical industry. This guide has provided a technical overview of its synthesis and strategic importance, offering valuable insights for researchers and scientists dedicated to advancing pharmaceutical sciences.

References

- Reddy, G. J., et al. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(4), 978-981. [Link]

- ACS Publications. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development. [Link]

- PubChem. (n.d.). This compound.

- Veeprho. (n.d.). 3-(1-Methyl-4-piperidinyl)-1H-indole | CAS 17403-07-5. [Link]

- Indian Academy of Sciences. (n.d.). [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles: Synthesis, SAR and biological evaluation as a novel class of 5-HT6 Receptor Antagonists. [Link]

- Paulo, A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 103, 375-385. [Link]

- Organic Chemistry Explained. (2021, April 30).

- Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. [Link]

- Bhanja, C., et al. (2014). SYNTHESIS PLANNING OF POTENT ANTIMIGRAINE DRUG 'SUMATRIPTAN' USING RETROSYNTHETIC ANALYSIS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2(3), 168-175. [Link]

- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(1), 033-054. [Link]

- ResearchGate. (2015). Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)

- ResearchGate. (n.d.). Sumatriptan synthesis by Gedeon Richter LTD via a Fischer indole type... [Link]

- PubChem. (n.d.). Naratriptan.

- Rao, B. V., et al. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica, 3(2), 167-171. [Link]

- Google Patents. (n.d.).

- Pharmaffiliates. (n.d.). This compound | CAS No : 17403-07-5. [Link]

Sources

- 1. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C14H18N2 | CID 11206672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. WO2009118753A2 - Process for preparation of naratriptan hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Naratriptan: The Pivotal Role of the 3-(1-Methylpiperidin-4-YL)-1H-indole Scaffold

Executive Summary: Naratriptan is a selective serotonin 5-HT1B/1D receptor agonist widely utilized in the acute treatment of migraine headaches.[1][2] Its chemical architecture, featuring an indole core linked to a 1-methylpiperidine moiety, presents specific synthetic challenges that necessitate a strategic and efficient approach.[2][3] This guide provides an in-depth examination of a prominent synthetic pathway for Naratriptan, focusing on the synthesis and subsequent functionalization of the key intermediate, 3-(1-methylpiperidin-4-yl)-1H-indole. We will explore the chemical rationale behind the chosen methodologies, present detailed protocols, and discuss the validation of the final active pharmaceutical ingredient (API).

Introduction to Naratriptan and Synthetic Strategy

Naratriptan's therapeutic efficacy is derived from its ability to act as an agonist at serotonin 5-HT1B and 5-HT1D receptors located on cranial blood vessels and nerve endings.[3] This interaction leads to vasoconstriction and the inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms.[4]

The synthesis of Naratriptan has been approached through various routes, including the Fischer indole synthesis, Japp-Klingemann reaction, and palladium-catalyzed coupling reactions.[1][5] A highly effective and industrially relevant strategy involves the construction of a functionalized indole-piperidine core, which is then elaborated to install the required N-methyl-ethanesulfonamide side chain. This guide focuses on a strategy that utilizes a C5-brominated version of the title intermediate, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole , as this halogen provides a versatile handle for subsequent carbon-carbon bond formation.[6][7]

Synthesis of the Core Intermediate: 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

The construction of this key intermediate is a critical phase of the overall synthesis. The primary challenge lies in efficiently forming the C3-C4 bond between the indole and piperidine rings. Two robust methods are highlighted below.

Mechanistic Approaches and Rationale

Method A: Two-Step Condensation-Reduction

The classical approach involves an initial base-catalyzed aldol-type condensation between 5-bromoindole and 1-methylpiperidin-4-one.[7][8] This reaction, typically driven by a strong base like potassium hydroxide (KOH), results in the formation of an unsaturated alkene intermediate after dehydration.[4][9] This intermediate must then be reduced in a separate step, often via catalytic hydrogenation, to yield the desired saturated piperidine linkage.[6] However, catalytic hydrogenations can be challenging to handle on a large scale. An improved variation employs sodium borohydride in acetic acid, which offers a more manageable reduction process.[6][8]

Method B: One-Pot Reductive Alkylation (Silane Reduction)

To enhance process efficiency and yield, a one-pot reductive alkylation using triethylsilane (Et₃SiH) in the presence of a strong acid like methanesulfonic acid has been developed.[6][7] This method is advantageous as it bypasses the formation and isolation of the alkene intermediate, directly yielding the target molecule.[6][8] The reaction proceeds by activating the ketone (1-methylpiperidin-4-one), which is then attacked by the electron-rich indole. The resulting carbocation is then reduced in situ by the silane hydride donor. This streamlined, scalable process is often preferred in industrial settings.[7]

Experimental Workflow: One-Pot Silane Reduction

The diagram below illustrates the streamlined one-pot synthesis of the key bromo-intermediate.

Caption: One-pot synthesis of the key Naratriptan intermediate.

Protocol Summary: Silane Reduction

The following table summarizes a typical protocol for the scalable, one-pot synthesis of the key intermediate.[6]

| Parameter | Details | Rationale |

| Reactants | 5-Bromoindole, 1-Methylpiperidin-4-one | Core building blocks for the indole-piperidine scaffold. |

| Reagents | Triethylsilane, Methanesulfonic Acid | Silane acts as the hydride donor; the acid catalyzes the reaction. |

| Solvent | Toluene | An appropriate solvent that allows for heating to drive the reaction. |

| Temperature | ~70 °C | Provides sufficient thermal energy for the reaction to proceed to completion. |

| Monitoring | HPLC | High-Performance Liquid Chromatography is used to monitor the reaction's progress. |

| Workup | Standard aqueous workup and isolation | To remove reagents and isolate the purified product. |

| Typical Yield | >99% | This one-pot method is highly efficient.[6] |

The Crucial Transformation: From Intermediate to Naratriptan

With the core scaffold in hand, the next stage involves installing the N-methyl-ethanesulfonamide side chain at the C5 position of the indole ring. The bromine atom serves as an excellent leaving group for a palladium-catalyzed cross-coupling reaction.

Mechanistic Overview: The Heck Reaction

The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide (in this case, the C5-bromoindole) and an alkene.[3] In this synthesis, the intermediate is coupled with a vinylsulfonamide derivative.[4][9] While N-methylvinylsulfonamide can be used directly, it is prone to polymerization.[3] A more robust strategy employs a protected version, such as N-benzyl-N-methylethenesulfonamide, which improves handling and reaction outcomes.[3] The reaction is catalyzed by a palladium(0) species, typically generated in situ from palladium(II) acetate and a phosphine ligand.[4][10]

Following the Heck coupling, two transformations must be accomplished in a final hydrogenation step:

-

Reduction of the newly formed vinyl double bond.

-

Reduction of the double bond within the tetrahydropyridine ring of the intermediate (if present).[4][9]

-

If a benzyl protecting group is used on the sulfonamide, it is simultaneously removed via hydrogenolysis.[3]

Experimental Workflow: Final Assembly of Naratriptan

The following diagram outlines the final steps in the synthesis of Naratriptan from the brominated intermediate.

Caption: Final conversion of the intermediate to Naratriptan.

Protocol Summary: Heck Coupling and Hydrogenation

This table outlines the key steps for converting the intermediate to the final Naratriptan API.[3][4][9]

| Step | Reagents & Conditions | Purpose |

| 1. Heck Coupling | Reactants: Bromo-intermediate, N-benzyl-N-methylethenesulfonamide.Catalyst: Palladium(II) Acetate, Phosphine Ligand.Base: Triethylamine.Solvent: DMF or Acetonitrile. | Forms the C-C bond at the C5 position, attaching the vinylsulfonamide side chain. |

| 2. Hydrogenation | Reactant: Product from Step 1.Catalyst: Palladium on Carbon (Pd/C).Conditions: Hydrogen gas (H₂), Methanol solvent. | Reduces the double bonds in the side chain and piperidine ring and removes the benzyl protecting group to yield the final API. |

Analytical Validation and Quality Control

Ensuring the identity, purity, and quality of the final Naratriptan product is paramount. A suite of analytical techniques is employed for this purpose.

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound and detecting any process-related impurities.[6][10] Purity levels of >99% are typically required.[6]

-

Spectroscopic Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the connectivity and chemical environment of all protons and carbon atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (335.5 g/mol ).[11]

-

-

Identity: The final product is identified by its IUPAC name: N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide.[11]

Conclusion

The synthesis of Naratriptan via the This compound scaffold, particularly its C5-bromo derivative, represents a robust and scalable manufacturing route. The strategic use of a one-pot reductive alkylation to build the core intermediate, followed by a palladium-catalyzed Heck reaction to install the side chain, highlights key advancements in modern organic process chemistry. This pathway demonstrates high efficiency and provides excellent control over the final product's purity, making it a cornerstone in the production of this vital anti-migraine medication.

References

- Reddy, K. S., Kumar, Y. R., & Reddy, P. S. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(4), 977–980. [Link]

- ResearchGate. (n.d.). New Synthesis of Naratriptan.

- Fattah, T. A., & Saeed, A. (2018). Recent Advances in the Synthesis of Naratriptan: An Anti-Migraine Drug. Mini-Reviews in Organic Chemistry, 15(2). [Link]

- Rao, B. V., et al. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica, 3(2), 167-171. [Link]

- Google Patents. (2012). Process for the synthesis of naratriptan (US20120220778A1).

- Google Patents. (2011). A process for the synthesis of naratriptan (CA2770178A1).

- ACS Publications. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride.

- Grokipedia. (n.d.). Fischer indole synthesis.

- Google Patents. (2009). Process for preparation of naratriptan hydrochloride (WO2009118753A2).

- ResearchGate. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole.

- Wikipedia. (n.d.). Naratriptan.

- Google Patents. (2006). Process for preparing naratriptan hydrochloride (WO2006010079A2).

- Wikipedia. (n.d.). Fischer indole synthesis.

- MDPI. (2011). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 16(10), 8344-8355. [Link]

- SciSpace. (2002). Fischer indole synthesis in the absence of a solvent. ARKIVOC, 2002(11), 31-35. [Link]

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Veeprho Pharmaceuticals. (n.d.). N-methyl-2-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl).

- ResearchGate. (n.d.). Recent Advances in the Synthesis of Naratriptan: An Anti-Migraine Drug.

- PubChem. (n.d.). Naratriptan.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Naratriptan - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. US20120220778A1 - Process for the synthesis of naratriptan - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CA2770178A1 - A process for the synthesis of naratriptan - Google Patents [patents.google.com]

- 10. WO2009118753A2 - Process for preparation of naratriptan hydrochloride - Google Patents [patents.google.com]

- 11. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-(1-Methylpiperidin-4-YL)-1H-indole: From Synthetic Intermediate to a Scaffold of Therapeutic Potential

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the chemistry and potential therapeutic applications of 3-(1-Methylpiperidin-4-YL)-1H-indole. While widely recognized as a key intermediate in the synthesis of the anti-migraine drug Naratriptan, this guide explores the intrinsic biological activities and untapped therapeutic potential of this indole scaffold.

Introduction: Beyond a Synthetic Precursor

This compound, a heterocyclic compound featuring an indole nucleus linked to a methylpiperidine moiety, holds a significant position in medicinal chemistry.[1] Its primary claim to fame is its role as a crucial building block in the multi-step synthesis of Naratriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[2][3][4] However, to view this molecule solely as a synthetic intermediate would be to overlook the rich pharmacology associated with the indole and piperidine scaffolds. The indole core is a privileged structure in drug discovery, present in a vast array of biologically active compounds, while the piperidine ring often imparts favorable pharmacokinetic properties.[5] This guide will delve into the knowns and explore the potential therapeutic avenues for this compound and its derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C14H18N2 | PubChem CID: 11206672[1] |

| Molecular Weight | 214.31 g/mol | PubChem CID: 11206672[1] |

| IUPAC Name | This compound | PubChem CID: 11206672[1] |

| CAS Number | 17403-07-5 | PubChem CID: 11206672[1] |

| Synonyms | 3-(N-Methylpiperidinyl)indole, Naratriptan USP Related Compound A | Simson Pharma |

Synthesis and Manufacturing

The synthesis of this compound is a well-established process, often documented in the context of Naratriptan production. A common synthetic route involves the condensation of indole with N-methyl-4-piperidone.

General Synthetic Workflow

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: A Two-Step Synthesis